molecular formula C9H10N2O2S2 B12074849 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12074849
M. Wt: 242.3 g/mol
InChI Key: IFLHTRPVISBMEA-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-amino-4-cyclopropyl-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C9H10N2O2S2/c1-15(12,13)9-7(5-2-3-5)6(4-10)8(11)14-9/h5H,2-3,11H2,1H3

InChI Key

IFLHTRPVISBMEA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2

Origin of Product

United States

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